

Technical Guide: Ciprofloxacin-d8 β -D-Glucuronide Reference Standard

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ciprofloxacin-d8 β -D-Glucuronide

Cat. No.: B1158274

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Executive Summary & CAS Registry Status[1][2]

Current CAS Status: There is no unique CAS Registry Number currently assigned specifically to **Ciprofloxacin-d8 β -D-Glucuronide**.

As a specialized stable isotope-labeled metabolite used primarily in custom DMPK (Drug Metabolism and Pharmacokinetics) workflows, this compound does not yet have an individual registration in the Chemical Abstracts Service database.[1] Researchers must identify this standard using a combination of the Unlabeled Parent CAS and the Isotope-Labeled Precursor CAS.[1]

Identification Matrix

Parameter	Identifier / Value
Compound Name	Ciprofloxacin-d8 β -D-Glucuronide
Chemical Type	Stable Isotope-Labeled Internal Standard (SIL-IS)
CAS (Unlabeled Analog)	105029-31-0 (Refers to Ciprofloxacin Acyl- β -D-Glucuronide)
CAS (Parent d8)	1130050-35-9 (Refers to Ciprofloxacin-d8 HCl)
Molecular Formula	C ₂₃ H ₁₈ D ₈ FN ₃ O ₉
Molecular Weight	515.51 g/mol
Isotopic Purity	Typically \geq 98% atom D

Chemical Structure & Integrity[1]

To ensure scientific integrity in bioanalysis, one must understand the specific isomerism of this standard. Ciprofloxacin contains two potential sites for glucuronidation: the carboxylic acid (C3) and the secondary amine on the piperazine ring (C7).[1]

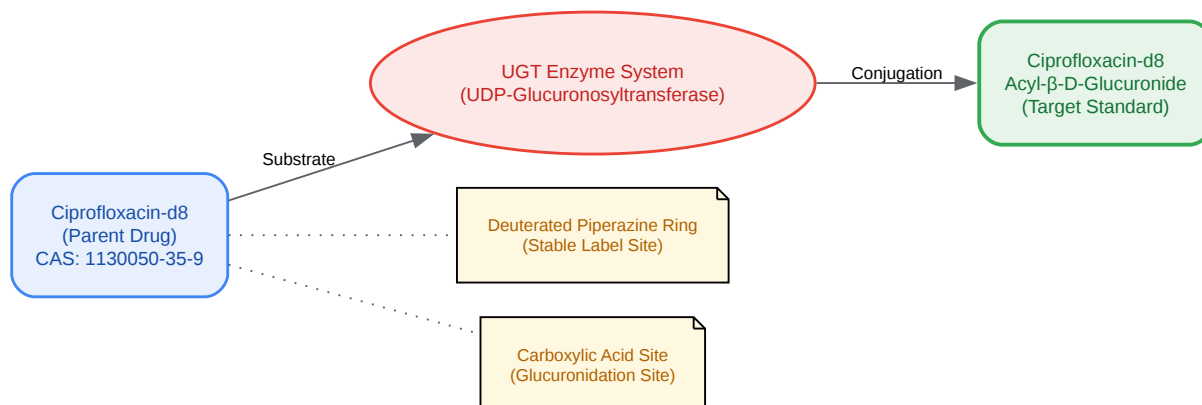
Structural Configuration

The commercially available reference standard is predominantly the Acyl- β -D-Glucuronide, formed via esterification at the carboxylic acid moiety.

- **Labeling Position:** The deuterium atoms (d8) are located on the piperazine ring, ensuring the label is retained even if the glucuronide moiety is cleaved during fragmentation in MS/MS.[1]
- **Stability Warning:** Acyl glucuronides are reactive metabolites.[1] They are prone to acyl migration (rearrangement to 2-, 3-, and 4-O-acyl isomers) under alkaline conditions or physiological pH.[1]

Synthesis & Metabolic Pathway Diagram

The following diagram illustrates the enzymatic generation of the metabolite and the specific labeling strategy.



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Figure 1: Synthesis pathway showing the stable isotope labeling on the piperazine ring and conjugation at the carboxyl group.[1]

Bioanalytical Application (LC-MS/MS)

When using **Ciprofloxacin-d8 β-D-Glucuronide** as an Internal Standard (IS), the protocol must account for the lability of the acyl glucuronide bond.[1]

Mass Spectrometry Transitions

The quantification strategy relies on the Isotope Dilution Method.[1] The mass shift of +8 Da allows for clear spectral separation from the endogenous metabolite.[1]

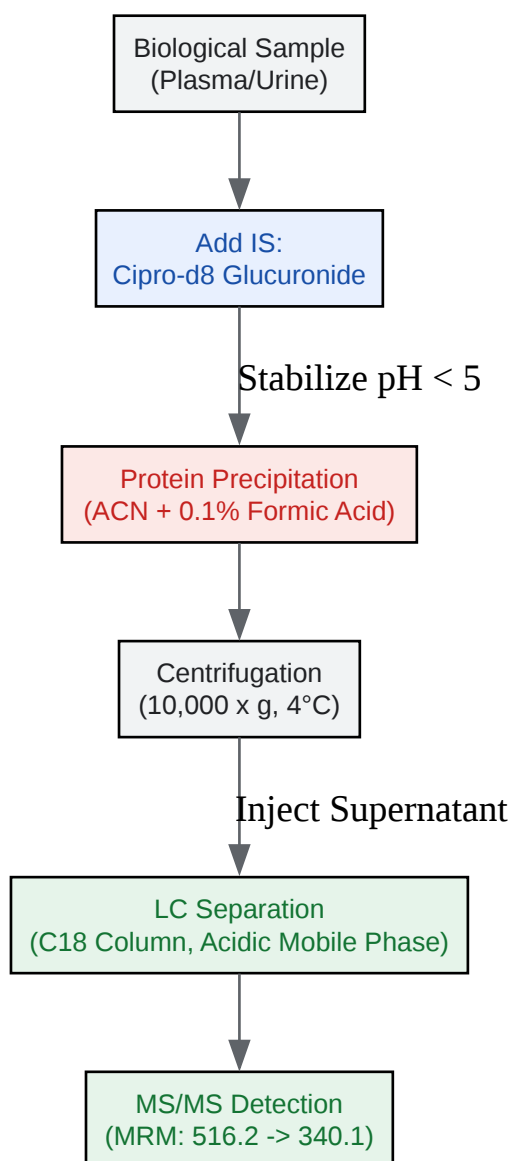
Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Mechanism
Ciprofloxacin-Glucuronide	508.2 [M+H] ⁺	332.1 [M+H-Gluc] ⁺	Neutral loss of Glucuronic Acid (-176 Da)
Ciprofloxacin-d8 Glucuronide	516.2 [M+H] ⁺	340.1 [M+H-Gluc] ⁺	Neutral loss of Glucuronic Acid (-176 Da)

Experimental Protocol: Sample Preparation

Use this protocol to prevent hydrolysis of the glucuronide standard.[1]

- Stock Preparation: Dissolve **Ciprofloxacin-d8 β -D-Glucuronide** in Acetonitrile:Water (50:50). Avoid pure methanol as it can promote transesterification.[1]
- Buffer Control: Maintain all aqueous solvents at pH 4.0 - 5.0.
 - Reasoning: Acyl glucuronides are most stable in slightly acidic conditions.[1] Alkaline pH (>7.[1]0) accelerates hydrolysis back to the parent drug.[1]
- Extraction: Use Protein Precipitation (PPT) with cold Acetonitrile acidified with 0.1% Formic Acid.[1]
 - Avoid: Liquid-Liquid Extraction (LLE) with high pH buffers.[1]

LC-MS/MS Workflow Diagram



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Figure 2: Validated bioanalytical workflow emphasizing acidic conditions to preserve the acyl glucuronide structure.

Validation & Quality Assurance

Since a CAS number is not available for regulatory cross-reference, you must validate the material using the following "Self-Validating System":

- Isotopic Purity Check:

- Inject the standard alone. Calculate the ratio of unlabeled (M+0) to labeled (M+8) signal.
- Requirement: Contribution of M+0 (native Ciprofloxacin Glucuronide) must be < 0.5% to prevent interference with the analyte quantification.[1]
- Retention Time Matching:
 - The Ciprofloxacin-d8 Glucuronide must co-elute exactly with the endogenous Ciprofloxacin Glucuronide.[1]
 - Note: Deuterium isotope effects on retention time are negligible in Reverse Phase LC for this molecule size.[1]
- In-Source Fragmentation:
 - Monitor the Q1 scan.[1] If you observe high abundance of the parent ion (340.[1]1) without collision energy, thermal degradation is occurring in the source.[1] Lower the source temperature (Temp < 450°C).[1]

References

- Pharmaffiliates.**Ciprofloxacin-d8 β-D-Glucuronide** Product Data. Retrieved from [Link][1]
- National Institutes of Health (NIH) PubChem.Ciprofloxacin-d8 (Compound Summary). Retrieved from [Link]

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Sources

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Ciprofloxacin-d8 β-D-Glucuronide Reference Standard]. BenchChem, [2026]. [Online PDF]. Available at:

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